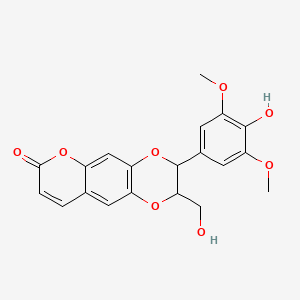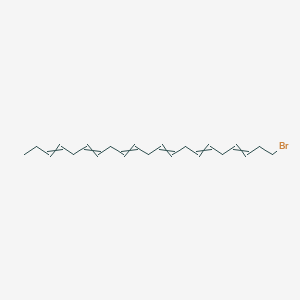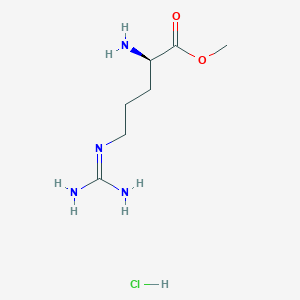
モリュカニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Moluccanin has shown potential in various scientific research applications, including:
Chemistry: Used as a model compound for studying coumarinolignans and their chemical properties.
Biology: Investigated for its biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Potential applications in the development of natural product-based pharmaceuticals and agrochemicals.
作用機序
モルッカニンの作用機序は、さまざまな分子標的と経路との相互作用を伴います。 モルッカニンは、次のように作用します。
プロ炎症性サイトカインの阻害: モルッカニンは、インターロイキン-1β、インターロイキン-6、腫瘍壊死因子-αなどのプロ炎症性サイトカインの産生を阻害することが示されています.
6. 類似の化合物との比較
モルッカニンは、その特異的な構造的特徴と生物活性により、クマリンリグナンの中でユニークです。 類似の化合物には次のものがあります。
クレオミスコシンA: 同様の抗炎症作用を持つ別のクマリンリグナンです.
クレオミスコシンB: 肝保護効果が知られています.
その他のクマリンリグナン: さまざまな植物種から、それぞれ異なる生物活性を持つ、さまざまなクマリンリグナンが単離されています.
モルッカニンは、強力な抗菌作用、抗ウイルス作用、および抗がん作用を持つため、さらなる研究と潜在的な治療用途に重要な化合物となっています .
生化学分析
Biochemical Properties
Moluccanin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Moluccanin has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
Moluccanin influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Moluccanin can modulate the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The mechanism of action of Moluccanin involves several molecular interactions. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, Moluccanin inhibits the activity of cyclooxygenase enzymes, which are key players in the inflammatory response . This inhibition results in decreased production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Moluccanin have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . Long-term studies have shown that Moluccanin maintains its anti-inflammatory effects over time, although its potency may decrease slightly due to degradation .
Dosage Effects in Animal Models
The effects of Moluccanin vary with different dosages in animal models. At lower doses, Moluccanin exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances, have been observed. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
Moluccanin is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the metabolism of lipids and carbohydrates . For example, Moluccanin can inhibit the activity of lipoxygenase enzymes, leading to reduced production of leukotrienes, which are inflammatory mediators. This interaction affects metabolic flux and alters the levels of specific metabolites involved in inflammation.
Transport and Distribution
Within cells and tissues, Moluccanin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, Moluccanin can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions.
Subcellular Localization
The subcellular localization of Moluccanin is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Moluccanin can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification. This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
準備方法
合成経路と反応条件: モルッカニンは主に天然源、特にアレウリテス・モルッカナから単離されます。 抽出プロセスには、植物材料から化合物を分離するために有機溶媒を使用し、次にクロマトグラフィー技術を使用して精製することが含まれます .
工業生産方法: 現在、モルッカニンを大規模に工業的に生産する方法はありません。 この化合物は、主に天然源からの抽出によって得られるため、広範囲の研究や用途への利用可能性が制限されています .
化学反応の分析
反応の種類: モルッカニンは、次のようなさまざまな化学反応を起こします。
酸化: モルッカニンは酸化されてキノン誘導体になることがあります。
還元: 還元反応により、モルッカニンは対応するジヒドロ誘導体に変化する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、キノン誘導体、ジヒドロ誘導体、およびさまざまな置換されたモルッカニン化合物があります .
4. 科学研究への応用
モルッカニンは、次のようなさまざまな科学研究への応用において潜在能力を示しています。
類似化合物との比較
Moluccanin is unique among coumarinolignans due to its specific structural features and biological activities. Similar compounds include:
Cleomiscosin A: Another coumarinolignan with similar anti-inflammatory properties.
Cleomiscosin B: Known for its hepatoprotective effects.
Other coumarinolignans: Various other coumarinolignans have been isolated from different plant species, each with distinct biological activities.
Moluccanin stands out due to its potent antibacterial, antiviral, and anticancer properties, making it a valuable compound for further research and potential therapeutic applications .
特性
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLZBLJGCQTQMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Moluccanin and where is it found?
A1: Moluccanin is a coumarinolignoid, a type of natural product characterized by a unique structure combining coumarin and lignan moieties. It was first isolated from the leaves and bark of Aleurites moluccana L. Willd. (Euphorbiaceae), commonly known as "Nogueira-da-India" or "Nogueira-de-Iguape". [] This medicinal plant is traditionally used for various ailments. []
Q2: Has Moluccanin's structure been fully characterized?
A2: While the isolation of Moluccanin from Aleurites moluccana has been reported [], a detailed description of its spectroscopic data and molecular formula isn't provided in the provided research excerpts. Further investigation into the chemical literature would be needed to obtain this information.
Q3: Can Moluccanin be synthesized in the lab?
A3: While the provided research excerpts don't describe the total synthesis of Moluccanin specifically, they do detail a versatile synthetic method for producing similar linear coumarinolignoids, including Sapiumin C and Hemidesminine. [] This method, which utilizes a Mitsunobu coupling, modified Miyaura arylation, and acid-catalyzed cyclization, could potentially be adapted for the synthesis of Moluccanin. [] Further research would be necessary to confirm this possibility and optimize the synthetic route.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)
![1S,5S,6S-(-)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE](/img/new.no-structure.jpg)





